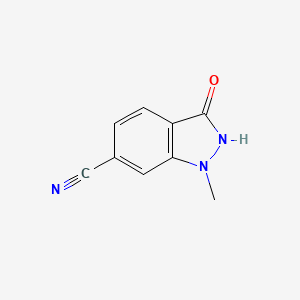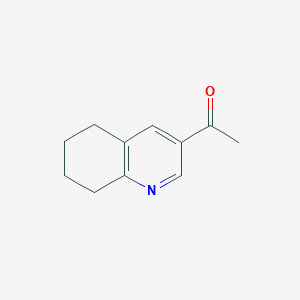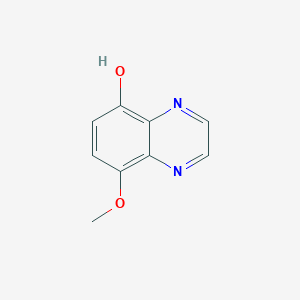
8-Methoxyquinoxalin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxyquinoxalin-5-ol is a heterocyclic compound that belongs to the quinoxaline family It is characterized by a quinoxaline core structure with a methoxy group at the 8th position and a hydroxyl group at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxyquinoxalin-5-ol typically involves the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by methoxylation and hydroxylation reactions. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of a catalyst to form the quinoxaline core. Subsequent methoxylation using methanol and a base, followed by hydroxylation, yields this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 8-Methoxyquinoxalin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinoxaline-5,8-dione.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoxaline-5,8-dione.
Reduction: 5-Amino-8-methoxyquinoxaline.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Scientific Research Applications
8-Methoxyquinoxalin-5-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 8-Methoxyquinoxalin-5-ol involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interfere with cellular pathways by modulating signal transduction processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a methoxy group.
Quinoxaline: The parent compound without any substituents.
5-Methoxyquinoline: Similar structure but with a methoxy group at a different position.
Uniqueness: 8-Methoxyquinoxalin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
8-methoxyquinoxalin-5-ol |
InChI |
InChI=1S/C9H8N2O2/c1-13-7-3-2-6(12)8-9(7)11-5-4-10-8/h2-5,12H,1H3 |
InChI Key |
MZUCMIZNDKERLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)N=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


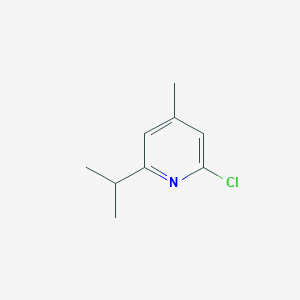
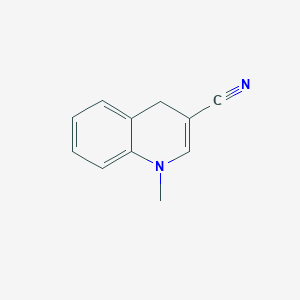
![[(Z)-spiro[2.4]hepta-4,6-dien-2-ylmethylideneamino]urea](/img/structure/B15071545.png)
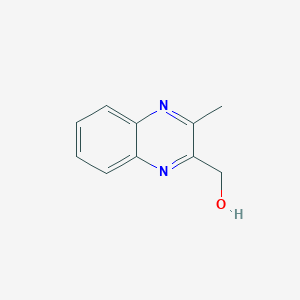
![4-imino-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B15071556.png)
![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
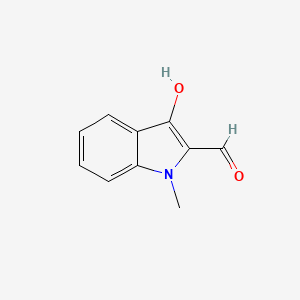


![6-Methyl-2,6-diazaspiro[3.4]octan-5-one hydrochloride](/img/structure/B15071603.png)

![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)
